molecular formula C10H12N2O2 B13274432 3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13274432
M. Wt: 192.21 g/mol
InChI Key: HNUPUAJMDGUSKM-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of 3-(2-(Aminoethyl)-indol-4-ol derivatives, which are prepared through a series of reactions including alkylation and hydroxylation . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or other applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino or hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols

Scientific Research Applications

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways and developing new drugs.

    Medicine: Due to its potential therapeutic benefits, it is investigated for treating various diseases, including neurological disorders and cancer.

    Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act on serotonin receptors, influencing mood and behavior . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2-aminoethyl)-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C10H12N2O2/c11-6-5-10(14)7-3-1-2-4-8(7)12-9(10)13/h1-4,14H,5-6,11H2,(H,12,13)

InChI Key

HNUPUAJMDGUSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CCN)O

Origin of Product

United States

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